molecular formula C12H10N2O2 B2568557 3-Pyrimidin-5-yl-benzoic acid methyl ester CAS No. 579475-04-0

3-Pyrimidin-5-yl-benzoic acid methyl ester

Cat. No.: B2568557
CAS No.: 579475-04-0
M. Wt: 214.224
InChI Key: CACBVCUXWFPXCE-UHFFFAOYSA-N
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Description

3-Pyrimidin-5-yl-benzoic acid methyl ester is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(5-10)11-6-13-8-14-7-11/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water into an alcohol and a carboxylic acid .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 214.22 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Optimization : Research has focused on optimizing the synthesis of related compounds like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, highlighting the importance of short synthetic pathways, simple post-treatment, and high yields. This optimization provides a methodology for synthesizing compounds like "3-Pyrimidin-5-yl-benzoic acid methyl ester" with potential applications in medicinal chemistry (Liu et al., 2020).

  • Structural Investigation : The study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including the crystal structures of such compounds, suggests a broader interest in pyrimidine derivatives for their physicochemical properties and potential applications in coordination chemistry and photophysics (Tzimopoulos et al., 2010).

Biological and Medicinal Research

  • Antifolate Research : Studies on classical and nonclassical antifolates incorporating pyrimidine derivatives demonstrate the potential of these compounds as dual inhibitors of critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with implications for cancer therapy and the treatment of parasitic infections (Gangjee et al., 2005).

  • Antifungal Properties : Research into the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids reveals fungicidal properties, suggesting applications in developing new antifungal agents (Tumkevičius et al., 2000).

  • Insecticidal and Antibacterial Potential : The synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential indicate the versatility of pyrimidine derivatives in developing new pesticides and antimicrobial agents (Deohate et al., 2020).

Mechanism of Action

Pyrimidine derivatives

are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Esters

, on the other hand, are known to undergo hydrolysis in the presence of acid or base. The mechanism for the acid-catalyzed hydrolysis reaction begins with protonation of the carbonyl oxygen to increase the reactivity of the ester. The nucleophilic water reacts with the electrophilic carbonyl carbon atom to form the tetrahedral intermediate .

Properties

IUPAC Name

methyl 3-pyrimidin-5-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(5-10)11-6-13-8-14-7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACBVCUXWFPXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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